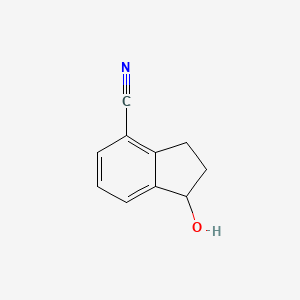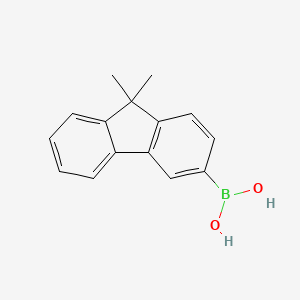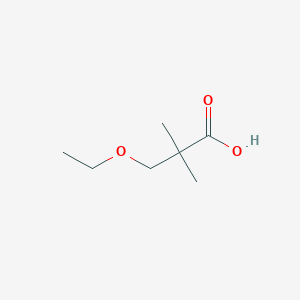![molecular formula C13H15N3O2S B3093963 2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1251573-85-9](/img/structure/B3093963.png)
2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide
Vue d'ensemble
Description
“2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide” is a chemical compound used in scientific research. It has a molecular weight of 277.34 and its molecular formula is C13H15N3O2S .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: CCC1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N .Mécanisme D'action
EPAS exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, EPAS disrupts these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
EPAS has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase in red blood cells, leading to the reduction of pH and bicarbonate levels in the blood. EPAS has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using EPAS in lab experiments is its high selectivity and sensitivity towards metal ions, making it a promising tool for metal ion detection in biological samples. EPAS also exhibits high stability and low toxicity, making it a safe and reliable tool for scientific research.
However, one of the major limitations of using EPAS in lab experiments is its limited solubility in aqueous solutions, which can hinder its use in certain applications. EPAS also exhibits limited selectivity towards certain metal ions, which can lead to false-positive results in metal ion detection assays.
Orientations Futures
There are several future directions for the use of EPAS in scientific research. One potential area of interest is its use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease. EPAS has also been shown to exhibit anti-inflammatory properties, making it a promising tool for the treatment of various inflammatory disorders.
Another potential area of interest is the development of novel EPAS derivatives with improved selectivity and sensitivity towards metal ions. These derivatives could be used as fluorescent probes for the detection of metal ions in biological samples.
Conclusion:
In conclusion, EPAS is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, biochemistry, and pharmacology. The synthesis method of EPAS is straightforward, and the yield and purity obtained through this method are generally high. EPAS has been extensively studied for its potential applications as a fluorescent probe for metal ion detection and as an anti-cancer agent. The mechanism of action of EPAS involves the inhibition of carbonic anhydrase, leading to various biochemical and physiological effects. EPAS exhibits several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Applications De Recherche Scientifique
EPAS has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. EPAS has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising tool for metal ion detection in biological samples.
EPAS has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of EPAS in cancer cells involves the induction of apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
2-(3-ethylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-10-5-3-6-11(9-10)16-13-12(19(14,17)18)7-4-8-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIUDXGAGYHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester](/img/structure/B3093909.png)
![Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine](/img/structure/B3093915.png)
![Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid](/img/structure/B3093922.png)
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-methylamine](/img/structure/B3093927.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate](/img/structure/B3093934.png)
![1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B3093946.png)


![N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3093960.png)

